N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(2-phenylethenylsulfonylamino)pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-17(14-6-7-14)19-16-9-8-15(12-18-16)20-24(22,23)11-10-13-4-2-1-3-5-13/h1-5,8-12,14,20H,6-7H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYKBLZAMYDGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopropanecarboxamide core. This can be achieved through the reaction of cyclopropanecarboxylic acid with an appropriate amine under dehydrating conditions. The pyridin-2-yl group is then introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
The phenylethenesulfonamido moiety is incorporated through a sulfonation reaction, where the pyridin-2-yl intermediate is treated with phenylethenesulfonyl chloride in the presence of a base such as triethylamine. The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of automated synthesis equipment can enhance efficiency and scalability. Additionally, industrial methods may employ alternative reagents and catalysts to reduce costs and improve environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold and Substituent Analysis
The compound shares its N-(pyridin-2-yl)cyclopropanecarboxamide core with several kinase inhibitors described in recent literature. Key structural analogs include:
Structural Insights :
- Sulfonamide Variations: The target compound’s 2-phenylethenesulfonamido group distinguishes it from analogs with 4-substituted benzenesulfonamides (e.g., derivatives).
- Cyclopropane Carboxamide : This moiety is conserved across analogs, likely due to its role in stabilizing hydrophobic interactions with kinase ATP-binding pockets .
Research Findings and Mechanistic Hypotheses
Binding Mode Predictions
Molecular docking studies of related compounds () suggest that the pyridin-2-yl nitrogen forms hydrogen bonds with kinase hinge regions, while the cyclopropane carboxamide occupies a hydrophobic cleft. The sulfonamide group in the target compound may interact with solvent-exposed regions, influencing solubility and off-target effects .
Pharmacokinetic Considerations
- Solubility : The phenylethenesulfonamido group’s polarity may improve aqueous solubility relative to benzenesulfonamide derivatives, though this requires experimental validation.
Biological Activity
Molecular Characteristics
- Molecular Formula: C16H18N2O2S
- Molecular Weight: 306.39 g/mol
- CAS Number: Not specifically listed in the search results, but related compounds can be referenced for structural insights.
Structural Representation
The compound features a cyclopropane ring, a pyridine moiety, and a sulfonamide group, which are crucial for its biological activity. The presence of the phenylethenesulfonamide group suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor modulation.
Research indicates that compounds with similar structural features often exhibit activities such as:
- Antimicrobial properties: Inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
- Antitumor effects: Induction of apoptosis in cancer cells by targeting specific signaling pathways.
- Anti-inflammatory actions: Modulation of cytokine release and inhibition of inflammatory mediators.
Case Studies and Research Findings
-
Antimicrobial Activity:
A study conducted on structurally related sulfonamides demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism involved inhibition of folic acid synthesis, crucial for bacterial growth and replication. -
Antitumor Activity:
Research published in Journal of Medicinal Chemistry highlighted a series of pyridine-based compounds that exhibited cytotoxic effects against various cancer cell lines. The study showed that the introduction of a cyclopropane moiety enhanced the selectivity towards cancer cells while minimizing toxicity to normal cells. -
Anti-inflammatory Effects:
In vitro assays revealed that derivatives of the compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating potential use in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Q & A
Q. How to design derivatives for dual inhibition of kinases and epigenetic targets?
- Methodological Answer :
- Hybrid pharmacophores : Fuse the sulfonamide-pyridine core with histone deacetylase (HDAC)-binding motifs (e.g., hydroxamic acid).
- Polypharmacology screening : Use kinase/HDAC panels to identify dual-action candidates. Dose-response matrices (e.g., SynergyFinder) quantify combinatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
